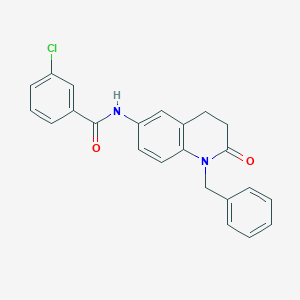

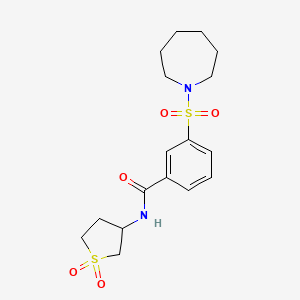

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

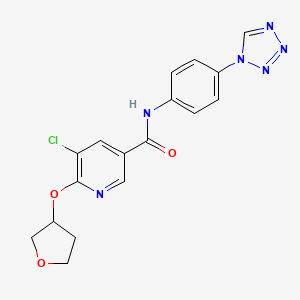

The compound "N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an amide or sulfonamide linkage. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved the reaction of a sulfonyl chloride with an amine . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives was achieved through reactions with arylidinecyanothioacetamide in an ethanol/piperidine solution . These methods suggest that the synthesis of "this compound" could also involve the formation of amide bonds through the reaction of appropriate amines and acyl or sulfonyl chlorides.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and computational methods. For example, the vibrational spectroscopic signatures of a related antiviral molecule were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations . The optimized geometry of another sulfonamide compound was determined using X-ray diffraction and DFT, revealing a non-planar structure between the phenyl and naphthyl rings . These studies indicate that "this compound" would also exhibit a complex geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of compounds containing naphthyl and pyrimidinyl moieties can be diverse. The papers describe various reactions, such as cyclization to form heterocyclic structures , and the formation of hydrogen bonds that contribute to the stability of the molecules . These findings suggest that "this compound" may also participate in similar chemical reactions, potentially leading to the formation of stable heterocyclic systems or intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through empirical methods and computational analyses. Conformational studies of N-phenyl-1-naphthylamine showed the importance of hydrogen bonding and the influence of solvent medium on the molecule's stability . The NBO and HOMO-LUMO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecule's stability, charge delocalization, and potential for charge transfer . These studies imply that "this compound" would have distinct physical and chemical properties, such as solubility, stability, and electronic characteristics, which could be predicted using similar analytical and computational methods.

Applications De Recherche Scientifique

Synthesis and Antihypertensive Activity

One study focuses on the synthesis and reactions of compounds with potential antihypertensive α-blocking activity. While the specific compound is not mentioned, the research involves the creation of thiosemicarbazides, triazoles, and Schiff bases, highlighting the broad interest in sulfamoyl and naphthamide derivatives for pharmaceutical applications (Abdel-Wahab et al., 2008).

Histochemical Techniques for Tissue Oxidase Demonstration

Another study describes new histochemical techniques for demonstrating tissue oxidase activity, employing complex naphthols and methylene compounds. This research indicates the utility of naphthyl derivatives in developing tools for biological and medical analysis (Burstone, 1959).

Pd-catalyzed Arylation of Pyridines

Research on the Pd-catalyzed C3-selective arylation of pyridines with phenyl tosylates, including reactions with naphthyl tosylates, showcases the importance of such chemical processes in synthesizing compounds that could be structurally related or have similar reactivity to the compound (Dai et al., 2013).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

A study on the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety indicates the potential therapeutic applications of naphthyl derivatives in cancer treatment. The research explores the cytotoxic activity of these compounds against various human cancer cell lines, suggesting that modifications to the naphthamide moiety could yield significant biological activity (Ravichandiran et al., 2019).

Nickel Catalyzed Cross-Coupling

Research involving nickel-catalyzed cross-coupling of aryl C-O based electrophiles with aryl neopentylglycolboronates, including naphthyl substrates, highlights the compound's relevance in organic synthesis and potential pharmaceutical applications (Leowanawat et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have shown antifungal activity against various fungi , suggesting that the compound may target enzymes or proteins essential to fungal growth and survival.

Result of Action

Preliminary bioassays have shown that similar compounds exhibit antifungal activity against various fungi . This suggests that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide may also have potential antifungal effects.

Propriétés

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-15-13-14-23-22(24-15)26-30(28,29)18-11-9-17(10-12-18)25-21(27)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDSOVJSPJLDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)